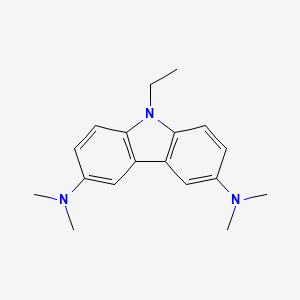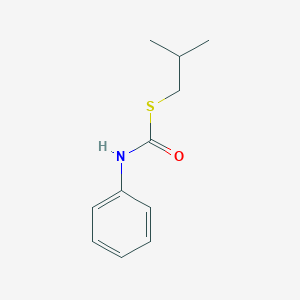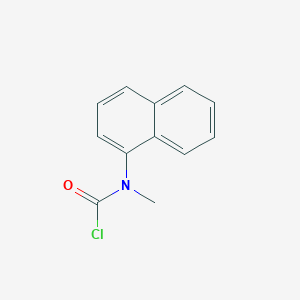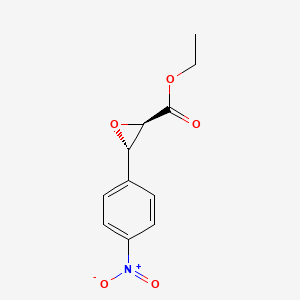![molecular formula C21H57CrSi6 B14630862 Chromium(3+) tris[bis(trimethylsilyl)methanide] CAS No. 53668-83-0](/img/structure/B14630862.png)
Chromium(3+) tris[bis(trimethylsilyl)methanide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+) tris[bis(trimethylsilyl)methanide] is a coordination complex consisting of a chromium ion coordinated to three bis(trimethylsilyl)methanide ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of chromium(III) chloride with lithium bis(trimethylsilyl)methanide in an ether solvent. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{LiCH(SiMe}_3)_2 \rightarrow \text{Cr[CH(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods
While the industrial production of Chromium(3+) tris[bis(trimethylsilyl)methanide] is not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+) tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: The bis(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(IV) or chromium(VI) complexes, while substitution reactions can produce a variety of chromium-ligand complexes .
Applications De Recherche Scientifique
Chromium(3+) tris[bis(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of Chromium(3+) tris[bis(trimethylsilyl)methanide] involves its ability to coordinate with various ligands and undergo redox reactions. The bis(trimethylsilyl)methanide ligands provide steric protection to the chromium center, allowing it to participate in selective reactions. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways .
Comparaison Avec Des Composés Similaires
Chromium(3+) tris[bis(trimethylsilyl)methanide] can be compared with other metal tris[bis(trimethylsilyl)methanide] complexes, such as those of titanium, vanadium, zirconium, and hafnium. These compounds share similar structural features but differ in their reactivity and applications. For example:
Titanium(3+) tris[bis(trimethylsilyl)methanide]: Known for its use in polymerization reactions.
Vanadium(3+) tris[bis(trimethylsilyl)methanide]: Used in oxidation reactions.
Zirconium(4+) tris[bis(trimethylsilyl)methanide]: Employed in the synthesis of high-performance materials.
Hafnium(4+) tris[bis(trimethylsilyl)methanide]: Utilized in the development of advanced ceramics.
Chromium(3+) tris[bis(trimethylsilyl)methanide] stands out due to its unique combination of stability and reactivity, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
53668-83-0 |
|---|---|
Formule moléculaire |
C21H57CrSi6 |
Poids moléculaire |
530.2 g/mol |
Nom IUPAC |
chromium(3+);trimethyl(trimethylsilylmethyl)silane |
InChI |
InChI=1S/3C7H19Si2.Cr/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
KEZKZXIIXNAFGK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)






![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

